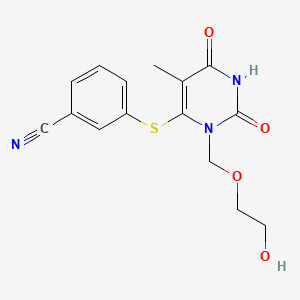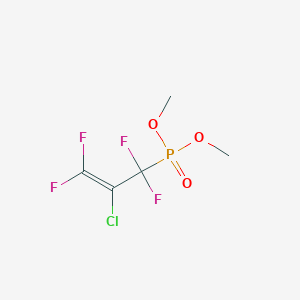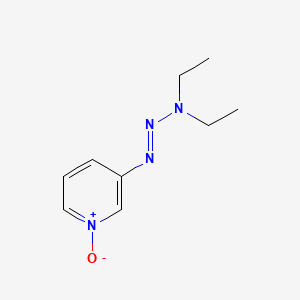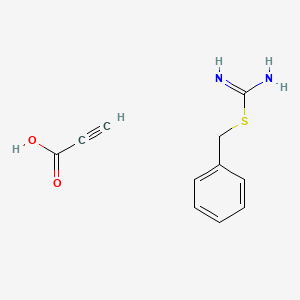
Pseudourea, 2-benzylthio-, propiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudourea, 2-benzylthio-, propiolate is a chemical compound with the molecular formula C11H10N2OS It is a derivative of thiourea, where the oxygen atom in urea is replaced by a sulfur atom, and it contains a propiolate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-benzylthio-, propiolate typically involves the reaction of thiourea with benzyl chloride to form 2-benzylthio-urea. This intermediate is then reacted with propiolic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol or methanol to dissolve the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pseudourea, 2-benzylthio-, propiolate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
Pseudourea, 2-benzylthio-, propiolate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s derivatives have shown potential as antibacterial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, elastomers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Pseudourea, 2-benzylthio-, propiolate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: Similar in structure but lacks the benzylthio and propiolate groups.
Benzylthiourea: Contains the benzylthio group but not the propiolate group.
Propiolic Acid Derivatives: Compounds with the propiolate group but different substituents.
Uniqueness
Pseudourea, 2-benzylthio-, propiolate is unique due to the presence of both the benzylthio and propiolate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
73839-96-0 |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
benzyl carbamimidothioate;prop-2-ynoic acid |
InChI |
InChI=1S/C8H10N2S.C3H2O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2-3(4)5/h1-5H,6H2,(H3,9,10);1H,(H,4,5) |
Clé InChI |
UFYUZRXEOHGPMV-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


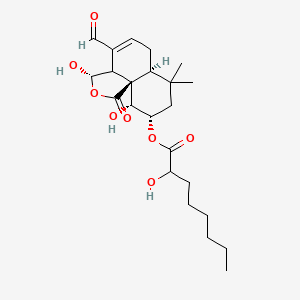


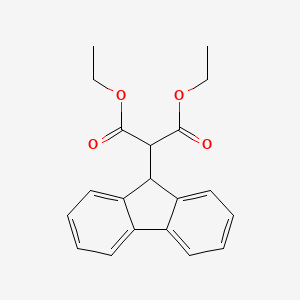
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)



